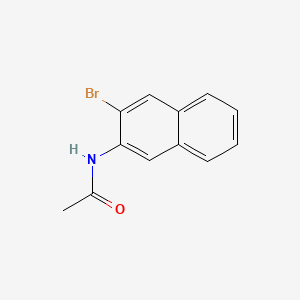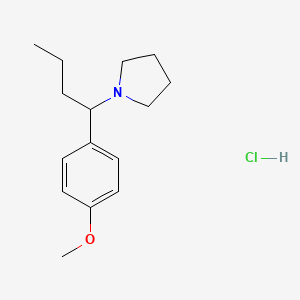
1-(1-(p-Methoxyphenyl)butyl)pyrrolidine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-(p-Methoxyphenyl)butyl)pyrrolidine hydrochloride is a chemical compound that features a pyrrolidine ring attached to a butyl chain, which is further connected to a p-methoxyphenyl group
Vorbereitungsmethoden
The synthesis of 1-(1-(p-Methoxyphenyl)butyl)pyrrolidine hydrochloride typically involves multi-step organic reactions. One common synthetic route starts with the reaction of pyridin-2-yl-4-oxobutanal derivatives with ®-1-(4-methoxyphenyl)ethan-1-amine . The reaction conditions often include the use of solvents like dichloromethane and catalysts such as palladium on carbon. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Analyse Chemischer Reaktionen
1-(1-(p-Methoxyphenyl)butyl)pyrrolidine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyrrolidine ring or the aromatic ring, depending on the reagents and conditions used. Common reagents include alkyl halides and nucleophiles like sodium methoxide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields ketones or carboxylic acids, while reduction results in alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
1-(1-(p-Methoxyphenyl)butyl)pyrrolidine hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, leveraging its unique chemical structure.
Industry: It is used in the production of specialty chemicals and as a building block for more complex industrial compounds.
Wirkmechanismus
The mechanism of action of 1-(1-(p-Methoxyphenyl)butyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets. The pyrrolidine ring is known to interact with various enzymes and receptors, potentially inhibiting or activating them . This interaction can lead to a cascade of biochemical events, ultimately resulting in the compound’s observed biological effects. The exact molecular pathways involved are still under investigation, but they likely include modulation of enzyme activity and receptor binding.
Vergleich Mit ähnlichen Verbindungen
1-(1-(p-Methoxyphenyl)butyl)pyrrolidine hydrochloride can be compared with other pyrrolidine derivatives, such as:
1-(3-Methoxyphenyl)pyrrolidine: Similar in structure but with a different substitution pattern on the aromatic ring.
Pyrrolidine-2-one: A simpler derivative with a ketone functional group, often used in medicinal chemistry.
Pyrrolidine-2,5-diones: Compounds with two ketone groups, known for their biological activities.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the p-methoxyphenyl group, which can significantly influence its chemical reactivity and biological activity.
Eigenschaften
CAS-Nummer |
74332-80-2 |
|---|---|
Molekularformel |
C15H24ClNO |
Molekulargewicht |
269.81 g/mol |
IUPAC-Name |
1-[1-(4-methoxyphenyl)butyl]pyrrolidine;hydrochloride |
InChI |
InChI=1S/C15H23NO.ClH/c1-3-6-15(16-11-4-5-12-16)13-7-9-14(17-2)10-8-13;/h7-10,15H,3-6,11-12H2,1-2H3;1H |
InChI-Schlüssel |
GPCUOKGZAKSWBU-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(C1=CC=C(C=C1)OC)N2CCCC2.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


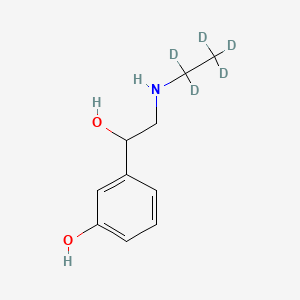

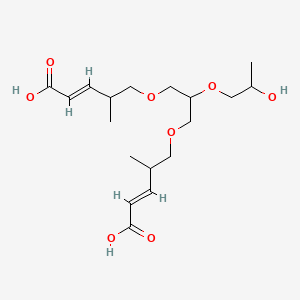
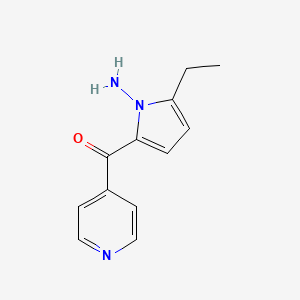
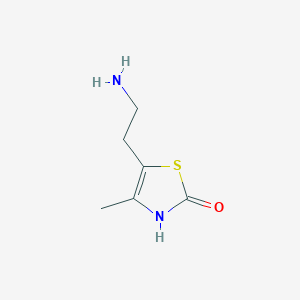

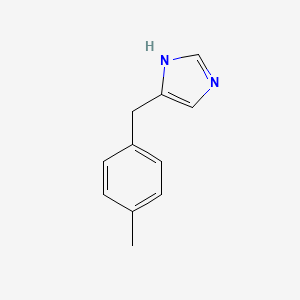

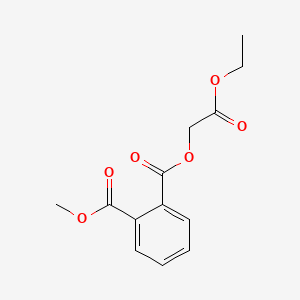

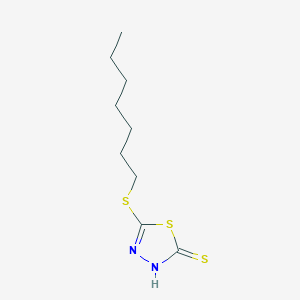
![4-[1-Dimethylamino-3-[2-[2-(3-ethylphenyl)ethyl]phenoxy]propan-2-yl]ox y-4-oxo-butanoic acid hydrochloride](/img/structure/B13789274.png)

